Monol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

62139-14-4 |

|---|---|

分子式 |

C32H56O |

分子量 |

456.8 g/mol |

IUPAC 名称 |

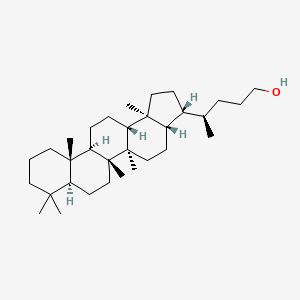

(4R)-4-[(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]pentan-1-ol |

InChI |

InChI=1S/C32H56O/c1-22(10-8-21-33)23-13-18-29(4)24(23)14-19-31(6)26(29)11-12-27-30(5)17-9-16-28(2,3)25(30)15-20-32(27,31)7/h22-27,33H,8-21H2,1-7H3/t22-,23-,24+,25+,26-,27-,29+,30+,31-,32-/m1/s1 |

InChI 键 |

PLFFHJWXOGYWPR-HEDMGYOXSA-N |

SMILES |

CC(CCCO)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |

手性 SMILES |

C[C@H](CCCO)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |

规范 SMILES |

CC(CCCO)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |

同义词 |

bacteriohopane-32-ol |

产品来源 |

United States |

Foundational & Exploratory

The Pivotal Role of Bacteriohopane-32-ol in Bacterial Membrane Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriohopane-32-ol, a member of the hopanoid family of pentacyclic triterpenoids, plays a crucial role in modulating the biophysical properties of bacterial membranes. Structurally analogous to sterols in eukaryotic membranes, hopanoids are critical for the adaptation and survival of many bacterial species in diverse and often harsh environments. This technical guide provides a comprehensive overview of the core functions of bacteriohopane-32-ol, detailing its impact on membrane stability, fluidity, and its indirect influence on cellular signaling. The information presented herein is supported by quantitative data from key studies, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Functions of Bacteriohopane-32-ol in Bacterial Membranes

Bacteriohopane-32-ol, like other hopanoids, intercalates into the lipid bilayer of bacterial membranes, where it exerts a profound influence on the membrane's physical state and function. Its primary roles include:

-

Modulation of Membrane Fluidity and Permeability: Bacteriohopane-32-ol is known to decrease membrane fluidity, creating a more ordered and less permeable barrier.[1] This function is particularly vital for bacteria exposed to environmental stresses such as high temperatures and extreme pH, as it helps maintain membrane integrity and prevent leakage of cellular contents.[2][3] The planar and rigid structure of the hopanoid ring system restricts the motion of the acyl chains of neighboring phospholipids, leading to a more condensed membrane state.[1][4]

-

Formation of Lipid Raft-Like Microdomains: There is growing evidence that hopanoids, including bacteriohopane-32-ol, are involved in the formation of specialized membrane microdomains, often compared to the lipid rafts found in eukaryotic cells.[4] These domains are thought to be enriched in specific lipids and proteins, serving as platforms for various cellular processes, including signal transduction and protein trafficking. By promoting a liquid-ordered phase, bacteriohopane-32-ol can facilitate the segregation of membrane components, thereby organizing cellular functions at the membrane level.[4]

-

Stress Tolerance: The ability of bacteriohopane-32-ol to stabilize membranes is directly linked to its role in bacterial stress tolerance. Bacteria producing hopanoids often exhibit increased resistance to detergents, antimicrobial peptides, and osmotic stress.[4] This protective effect is attributed to the reduced permeability and increased mechanical strength of the hopanoid-containing membrane.

Quantitative Data on the Effects of Bacteriohopane-32-ol

The influence of bacteriohopane-32-ol on membrane stability has been quantitatively assessed using various biophysical techniques. The following tables summarize key findings from studies on model liposomal membranes.

Table 1: Effect of Bacteriohopane-32-ol on the Stability of Dipalmitoylphosphatidylcholine (DPPC) Small Unilamellar Vesicles (SUVs)

| Bacteriohopane-32-ol (mol%) | Temperature | Stability Effect (relative to pure DPPC SUV) | Reference |

| Low (unspecified) | Above Tm of DPPC | Major stabilizing effect | [1] |

| Low (unspecified) | Below Tm of DPPC | Less pronounced stabilizing effect | [1] |

Table 2: Effect of Bacteriohopane-32-ol on the Stability of Dipalmitoylphosphatidylcholine (DPPC) Reverse-Phase Evaporation Vesicles (REVs)

| Bacteriohopane-32-ol (mol%) | Temperature | Stability Effect (relative to pure DPPC REV) | Reference |

| ~12 | Below Tm of DPPC | Lowered stability | [1] |

| Other concentrations | Below Tm of DPPC | Increased stability | [1] |

Table 3: Concentration-Dependent Effect of Bacteriohopane-32-ol on the Stability of Dipalmitoylphosphatidylcholine (DPPC) Liposomes

| Bacteriohopane-32-ol (mol%) | Stability Effect (relative to pure DPPC liposomes) | Reference |

| 20 | Lowered stability | [5] |

| >20 | Increased stability | [5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of bacteriohopane-32-ol's function. Below are protocols for key experiments cited in this guide.

Liposome Preparation with Incorporated Bacteriohopane-32-ol

This protocol describes the preparation of liposomes containing varying molar percentages of bacteriohopane-32-ol for use in stability and fluidity assays.

Materials:

-

Dipalmitoylphosphatidylcholine (DPPC)

-

Bacteriohopane-32-ol

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Bath sonicator or extruder

Procedure:

-

Lipid Film Formation:

-

Dissolve appropriate amounts of DPPC and bacteriohopane-32-ol in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask to achieve the desired molar ratio.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding PBS (pH 7.4) pre-heated to a temperature above the phase transition temperature (Tm) of the lipid mixture.

-

Vortex the flask for several minutes until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).

-

-

Vesicle Sizing:

-

To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a defined size, sonicate the MLV suspension in a bath sonicator or subject it to extrusion through polycarbonate filters with a specific pore size (e.g., 100 nm).

-

Calcein Leakage Assay for Membrane Stability

This assay measures the release of the fluorescent dye calcein from liposomes, providing a quantitative measure of membrane permeability and stability.

Materials:

-

Calcein

-

Sephadex G-50 column

-

Liposome suspension (prepared as described above)

-

Triton X-100 (10% solution)

-

Fluorometer

Procedure:

-

Encapsulation of Calcein:

-

Hydrate the lipid film with a concentrated solution of calcein (e.g., 50 mM in PBS) to encapsulate the dye within the liposomes.

-

-

Removal of Unencapsulated Dye:

-

Separate the calcein-loaded liposomes from the unencapsulated dye by passing the suspension through a Sephadex G-50 size-exclusion chromatography column, eluting with PBS.

-

-

Fluorescence Measurement:

-

Dilute the purified calcein-loaded liposomes in PBS to a suitable concentration in a cuvette.

-

Monitor the fluorescence intensity of calcein over time at an excitation wavelength of 495 nm and an emission wavelength of 515 nm. The initial fluorescence (F₀) should be low due to self-quenching of the encapsulated calcein.

-

After a set incubation period at the desired temperature, measure the fluorescence (Ft).

-

Add a small volume of 10% Triton X-100 to completely disrupt the liposomes and measure the maximum fluorescence (F_max).

-

-

Calculation of Calcein Leakage:

-

Calculate the percentage of calcein leakage at time 't' using the following formula: % Leakage = [(Ft - F₀) / (F_max - F₀)] * 100

-

Signaling Pathways and Logical Relationships

While bacteriohopane-32-ol is not known to be a direct signaling molecule, it significantly influences signaling events at the bacterial membrane by modulating the membrane's physical properties. This indirect signaling role is crucial for bacterial adaptation and response to environmental cues.

Conclusion

Bacteriohopane-32-ol is a key lipid component in the membranes of many bacteria, acting as a dynamic modulator of membrane structure and function. Its ability to decrease membrane fluidity and permeability, coupled with its role in the formation of ordered microdomains, provides a crucial mechanism for bacterial adaptation to environmental stresses. While not a classical signaling molecule, its profound impact on the physical state of the membrane establishes an indirect yet vital role in regulating the activity of membrane-associated proteins and, consequently, cellular signaling pathways. Further research, particularly employing advanced techniques to obtain high-resolution structural and dynamic data, will undoubtedly provide deeper insights into the multifaceted functions of this important bacterial lipid and may unveil novel targets for antimicrobial drug development.

References

- 1. Effects of bacteriohopane-32-ol on the stability of various kinds of liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Hopanoid lipids: from membranes to plant-bacteria interactions | Carnegie Science [carnegiescience.edu]

- 4. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Inserted Bacteriohopane-32-ol on the Stability of Liposomal Membranes. | CiNii Research [cir.nii.ac.jp]

An In-depth Technical Guide to the Natural Sources of Monolignols and Other Hopanoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of monolignols and hopanoids, two distinct classes of natural products with significant biological and industrial relevance. Monolignols are the primary building blocks of lignin, a complex polymer essential for the structural integrity of terrestrial plants. Hopanoids, on the other hand, are pentacyclic triterpenoids found in a wide array of bacteria and some plants, where they function as membrane rigidifiers, analogous to sterols in eukaryotes. Understanding the natural sources, biosynthesis, and properties of these compounds is crucial for their potential application in drug development, biofuels, and biomaterials. This guide summarizes the current knowledge on these topics, with a focus on quantitative data, experimental protocols, and the visualization of key pathways and workflows.

Natural Sources of Monolignols and Hopanoids

Monolignols: The primary natural sources of monolignols are vascular plants, where they serve as the monomeric precursors to lignin.[1][2] The three main monolignols—p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol—are synthesized in the cytoplasm and then transported to the cell wall for polymerization.[1][2] The relative abundance of these monolignols varies significantly between different plant taxa. Gymnosperms, for instance, are rich in coniferyl alcohol-derived guaiacyl (G) units, while angiosperms have lignins composed of both G and syringyl (S) units, derived from sinapyl alcohol.[3] Grasses and other monocots contain all three types, including p-hydroxyphenyl (H) units from p-coumaryl alcohol.[3]

Hopanoids: Hopanoids are widespread in the bacterial domain, with an estimated 10% of sequenced bacterial genomes containing the gene for squalene-hopene cyclase, the key enzyme in their biosynthesis.[4] They are found in diverse phyla, including Cyanobacteria, Proteobacteria, and Acidobacteria.[5][6] Notably, high concentrations of hopanoids have been identified in nitrogen-fixing bacteria such as Frankia and Bradyrhizobium, where they may play a role in protecting the nitrogenase enzyme from oxygen.[3][5][7][8] Hopanoids are also found in some eukaryotic organisms, including certain ferns, mosses, and lichens, as well as in the resin of some tropical trees of the genus Hopea.[4]

Quantitative Data on Monolignol and Hopanoid Abundance

The following tables summarize the quantitative data on the composition of monolignols in various plant species and the content of hopanoids in selected bacteria.

Table 1: Monolignol Composition (H:G:S Ratio) in Various Plant Biomass

| Plant Species | Common Name | H (%) | G (%) | S (%) | Reference |

| Triticum aestivum | Wheat Straw | 9 | 45 | 46 | [9] |

| Oryza sativa | Rice Straw | 15 | 45 | 40 | [9] |

| Secale cereale | Rye Straw | 1 | 43 | 53 | [9] |

| Cannabis sativa | Hemp | 9 | 51 | 40 | [9] |

| Festuca arundinacea | Tall Fescue (Stems) | 3 | 55 | 42 | [9] |

| Linum usitatissimum | Flax | 4 | 67 | 29 | [9] |

| Corchorus sp. | Jute | 2 | 36 | 62 | [9] |

| Agave sisalana | Sisal | 2 | 22 | 76 | [9] |

| Pinus taeda | Loblolly Pine | 12 | 86 | 2 | [9] |

| Picea abies | Spruce | 5 | 94 | 1 | [9] |

| Eucalyptus globulus | Eucalyptus | 2 | 14 | 84 | [9] |

| Betula pendula | Birch | 2 | 29 | 69 | [9] |

| Fagus sp. | Beech | 4 | 56 | 40 | [9] |

| Acacia sp. | Acacia | 3 | 48 | 49 | [9] |

Table 2: Hopanoid Content in Selected Bacterial Species

| Bacterial Species | Phylum | Hopanoid Content (% of Total Lipids) | Major Hopanoids Detected | Reference |

| Frankia sp. | Actinobacteria | 20 - 87 | Bacteriohopanetetrol, Phenylacetic acid monoester of BHT | [3][5][7] |

| Bradyrhizobium japonicum | Proteobacteria | up to 40 | Diplopterol, 2-methyldiplopterol, Bacteriohopanetetrol derivatives | [8] |

| Azotobacter vinelandii | Proteobacteria | High | Bacteriohopanepentol ether, Bacteriohopanetetrol ether | [10] |

| Beijerinckia indica | Proteobacteria | High | Diplopterol, 2-methyldiplopterol, Bacteriohopanetetrol, Aminobacteriohopanetriol | [10] |

| Beijerinckia mobilis | Proteobacteria | High | Diplopterol, 2-methyldiplopterol, 2-methyldiploptene, Aminobacteriohopanetriol | [10] |

| Rhodopseudomonas palustris | Proteobacteria | Variable | Diploptene, Diplopterol, Tetrahymanol, Bacteriohopanetetrol, Aminobacteriohopanetriol | [11][12] |

| Methylococcus capsulatus | Proteobacteria | Not specified | Bacteriohopanepentol | [13] |

| Zymomonas mobilis | Proteobacteria | Variable | Hopanoids | |

| Crocosphaera watsonii | Cyanobacteria | High | Bacteriohopanepolyols | [14] |

Biosynthesis of Monolignols and Hopanoids

The biosynthetic pathways of monolignols and hopanoids are complex enzymatic processes. The following diagrams, generated using the DOT language, illustrate the key steps in these pathways.

Caption: Monolignol Biosynthesis Pathway.

References

- 1. KEGG GENOME: Azotobacter vinelandii DJ [kegg.jp]

- 2. Hopanoid lipids: from membranes to plant–bacteria interactions [authors.library.caltech.edu]

- 3. High hopanoid/total lipids ratio in Frankia mycelia is not related to the nitrogen status [agris.fao.org]

- 4. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hopanoids as functional analogues of cholesterol in bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacteriohopanetetrol: Abundant Lipid in Frankia Cells and in Nitrogen-Fixing Nodule Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. researchgate.net [researchgate.net]

- 11. Identification and characterization of Rhodopseudomonas palustris TIE-1 hopanoid biosynthesis mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Determination of hopanoid levels in bacteria using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hopanoids Play a Role in Membrane Integrity and pH Homeostasis in Rhodopseudomonas palustris TIE-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Bacteriohopane-32-ol: A Technical Guide for Researchers

December 13, 2025

Abstract

Bacteriohopane-32-ol, a member of the hopanoid family of pentacyclic triterpenoids, plays a crucial role in maintaining membrane integrity and function in a wide range of prokaryotes. Structurally analogous to eukaryotic sterols, these molecules are of significant interest to researchers in microbiology, biotechnology, and drug development. This technical guide provides an in-depth exploration of the biosynthetic pathway of bacteriohopane-32-ol, detailing the enzymatic processes, genetic regulation, and key experimental methodologies for its study. Quantitative data from various studies are presented for comparative analysis, and critical pathways and workflows are visualized to facilitate a comprehensive understanding of this fundamental biochemical process.

Introduction

Hopanoids are a class of natural products synthesized by numerous bacteria, where they serve as membrane-reinforcing agents, similar to sterols in eukaryotes.[1][2] Bacteriohopane-32-ol, also known as diplopterol, is a C30 hopanoid characterized by a hydroxyl group at the C-32 position.[1][3] Its biosynthesis is an oxygen-independent process, making it a key adaptation for anaerobic bacteria.[2][4] Understanding the intricate biosynthetic pathway of bacteriohopane-32-ol is essential for elucidating bacterial physiology, developing novel antimicrobial agents that target this pathway, and utilizing hopanoids as biomarkers in geological and environmental studies. This guide aims to provide a detailed technical overview of the core biosynthetic pathway, tailored for researchers, scientists, and professionals in drug development.

The Core Biosynthetic Pathway

The biosynthesis of bacteriohopane-32-ol originates from the ubiquitous precursor, squalene. The central enzymatic step is a complex cyclization cascade catalyzed by the enzyme squalene-hopene cyclase (SHC).[1][5] This remarkable enzyme facilitates one of the most complex single-step reactions in biochemistry, involving the formation of five rings and nine stereocenters.[1]

From Squalene to the Hopenyl Cation: The Role of Squalene-Hopene Cyclase (SHC)

The journey from the linear squalene molecule to the pentacyclic hopanoid core is initiated and orchestrated by squalene-hopene cyclase (SHC), also referred to as hopane-squalene cyclase.[5] This enzyme is typically a membrane-associated protein.[6]

The reaction mechanism proceeds through a series of carbocation intermediates, initiated by the protonation of a terminal double bond of squalene.[6][7] The active site of SHC provides a precisely folded environment that guides the squalene molecule through a cascade of cyclization reactions.[1]

The Final Step: Formation of Bacteriohopane-32-ol (Diplopterol)

The formation of bacteriohopane-32-ol is the result of the termination of the cyclization cascade by the addition of a hydroxyl group. This hydroxyl group is derived from a water molecule present in the active site of the squalene-hopene cyclase, not from molecular oxygen.[1] This is a critical distinction from sterol biosynthesis, which requires oxygen.[2][4] The reaction culminates in the formation of the stable pentacyclic structure with the characteristic hydroxyl group at the C-32 position.

The overall reaction catalyzed by squalene-hopene cyclase to produce bacteriohopane-32-ol can be summarized as:

Squalene + H₂O ⇌ Bacteriohopane-32-ol

Caption: Regulation of the hpn Operon.

Quantitative Data on Bacteriohopane-32-ol Production

The production of bacteriohopane-32-ol and other hopanoids can vary significantly between different bacterial species and in response to environmental conditions. [8][9]The following tables summarize quantitative data from selected studies.

| Bacterium | Growth Condition | Diplopterol (% of total hopanoids) | Reference |

| Rhodopseudomonas palustris TIE-1 | Photoautotrophic | Variable | [10] |

| Methylobacterium extorquens | - | Major hopanoid | [11] |

| Schizosaccharomyces japonicus | Expressing Shc1S.j. | 3.134 ± 0.311 (mol% polar lipids) | [4] |

| Schizosaccharomyces pombe | Expressing Shc1S.j. | 0.266 ± 0.035 (mol% polar lipids) | [4] |

| Alicyclobacillus acidocaldarius | Increased temperature (65°C vs 60°C) | Increased synthesis | [8] |

Table 1: Relative Abundance of Diplopterol in Various Microorganisms.

| Enzyme | Substrate Analogue | Kᵢ (nM) | kᵢₙₐcₜ (min⁻¹) | Inhibition Type | Reference |

| Squalene:hopene cyclase (A. acidocaldarius) | S-18 Oxidosqualene | 31 | 0.071 | Time-dependent, Irreversible | [3][5] |

| Squalene:hopene cyclase (A. acidocaldarius) | S-14 Oxidosqualene | 109 | 0.058 | Time-dependent | [3][5] |

| Squalene:hopene cyclase (A. acidocaldarius) | S-19 Oxidosqualene | 83 | 0.054 | Time-dependent | [3][5] |

| Squalene:hopene cyclase (A. acidocaldarius) | S-6 Oxidosqualene | 127 | - | No time-dependency | [3][5] |

| Squalene:hopene cyclase (A. acidocaldarius) | S-10 Oxidosqualene | 971 | - | No time-dependency | [3][5] |

Table 2: Inhibition Kinetics of Squalene-Hopene Cyclase.

Experimental Protocols

The study of bacteriohopane-32-ol biosynthesis requires robust methods for the extraction, identification, and quantification of these lipids.

Lipid Extraction: Modified Bligh-Dyer Method

This protocol is a standard method for the total lipid extraction from bacterial cells. [8][12][13][14] Materials:

-

Lyophilized bacterial cells

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Phosphate-buffered saline (PBS)

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Pasteur pipettes

-

Rotary evaporator or SpeedVac

Procedure:

-

Cell Lysis: Resuspend a known weight of lyophilized cells (e.g., 10-30 mg) in a mixture of chloroform and methanol (typically 1:2 v/v). [8][15]Vortex thoroughly to ensure cell lysis and initial lipid solubilization.

-

Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of approximately 1:1:0.9 (v/v/v) of chloroform:methanol:water. [12][13]Vortex vigorously for several minutes.

-

Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000-2000 x g) for 10-15 minutes to facilitate phase separation. Two distinct phases will form: an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids), separated by a protein disk.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.

-

Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a rotary evaporator or SpeedVac.

-

Storage: Store the dried lipid extract at -20°C or -80°C under an inert atmosphere to prevent oxidation.

dot

Caption: Workflow for Bligh-Dyer Lipid Extraction.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of hopanoids. [8][10][16] Materials:

-

Dried lipid extract

-

Derivatization reagent (e.g., acetic anhydride and pyridine)

-

GC-MS system with a high-temperature column (e.g., DB-XLB or DB-5HT)

-

Internal standard (e.g., 5α-cholestane)

Procedure:

-

Derivatization: To increase volatility, the hydroxyl groups of hopanoids are typically acetylated. Resuspend the dried lipid extract in a mixture of acetic anhydride and pyridine (e.g., 1:1 v/v) and heat at 60-70°C for 20-30 minutes. [8][10]2. Sample Preparation: After derivatization, dry the sample under nitrogen and resuspend it in a suitable solvent (e.g., dichloromethane) for injection into the GC-MS.

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Separation: Use a temperature program that allows for the separation of different hopanoid species. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 320°C).

-

Detection: The mass spectrometer will detect the fragmented ions of the eluting compounds. Bacteriohopane-32-ol acetate will have a characteristic mass spectrum.

-

-

Quantification: For quantitative analysis, an internal standard is added to the sample before extraction. The peak area of bacteriohopane-32-ol is compared to the peak area of the internal standard to determine its concentration.

Conclusion

The biosynthesis of bacteriohopane-32-ol is a fundamental and fascinating prokaryotic process with broad implications for bacterial physiology, evolution, and biotechnology. The central role of squalene-hopene cyclase in catalyzing a complex, oxygen-independent cyclization reaction highlights the elegance and efficiency of microbial metabolism. A thorough understanding of this pathway, facilitated by the experimental techniques outlined in this guide, is crucial for researchers aiming to harness this knowledge for the development of novel therapeutics and for a deeper appreciation of the microbial world. The continued investigation into the regulation of the hpn operon and the environmental factors influencing hopanoid production will undoubtedly reveal further intricacies of this vital biosynthetic pathway.

References

- 1. Diplopterol - Wikipedia [en.wikipedia.org]

- 2. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition kinetics and affinity labeling of bacterial squalene:hopene cyclase by thia-substituted analogues of 2, 3-oxidosqualene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Squalene-Hopene Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple Environmental Factors Shaping Hopanoid-Producing Microbes Across Different Ecosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Squalene–hopene cyclase: catalytic mechanism and substrate recognition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. biochem.wustl.edu [biochem.wustl.edu]

- 13. cyberlipid.gerli.com [cyberlipid.gerli.com]

- 14. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel Molecules: A Technical Guide to the Role of Monoterpenes in Plant Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoterpenes, a diverse class of C10 isoprenoid compounds, are pivotal mediators of plant defense against a broad spectrum of biotic threats. As primary constituents of essential oils and resins, they function as direct toxins and deterrents to herbivores and pathogens, and as signaling molecules in both direct and indirect defense strategies. This technical guide provides an in-depth examination of the multifaceted roles of monoterpenes in plant immunity. It elucidates their biosynthesis, the intricate signaling networks involving jasmonic and salicylic acid that regulate their production, and their direct and indirect defensive functions. This document presents quantitative data on the efficacy of various monoterpenes, details key experimental protocols for their analysis, and provides visual diagrams of the core signaling cascades and experimental workflows to facilitate advanced research and application in crop protection and drug development.

Introduction: The Chemical Arsenal of Plants

Plants, being sessile organisms, have evolved a sophisticated chemical arsenal to defend against a multitude of antagonists, including herbivorous insects and microbial pathogens.[1] Among the vast array of secondary metabolites, monoterpenes (C₁₀H₁₆) represent a critical class of volatile organic compounds (VOCs) that play a central role in these defense mechanisms.[2] They can act directly, functioning as toxins, feeding deterrents, and oviposition deterrents.[2][3] Additionally, they can function indirectly by attracting natural enemies of herbivores, a phenomenon known as "indirect defense."[3] The production of these defensive compounds can be constitutive or induced in response to attack, highlighting the dynamic nature of plant immunity.[1] This guide delves into the core mechanisms of monoterpene-mediated plant defense, providing the technical details necessary for researchers in plant science and drug discovery.

Monoterpene Biosynthesis: The MEP Pathway

Monoterpenes are synthesized in the plastids via the methylerythritol 4-phosphate (MEP) pathway.[4] This pathway utilizes pyruvate and glyceraldehyde-3-phosphate to produce the universal five-carbon precursors of all isoprenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[4] The condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), forms the C10 precursor of all monoterpenes, geranyl diphosphate (GPP).[4] A diverse family of enzymes known as monoterpene synthases (MTPS) then catalyzes the conversion of GPP into the vast array of cyclic and acyclic monoterpene structures observed in nature.[2]

Regulation of Monoterpene Production: The Jasmonic Acid and Salicylic Acid Signaling Pathways

The synthesis of defensive monoterpenes is tightly regulated by complex signaling networks, primarily orchestrated by the phytohormones jasmonic acid (JA) and salicylic acid (SA).[2][5]

The Jasmonic Acid (JA) Pathway: A Response to Herbivores and Necrotrophs

The JA signaling pathway is a cornerstone of plant defense against chewing herbivores and necrotrophic pathogens.[6] Mechanical wounding and elicitors from insect oral secretions trigger the biosynthesis of jasmonic acid, which is then converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).[7][8] JA-Ile acts as a molecular glue, promoting the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[7][8] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.[7][8] The degradation of JAZ repressors liberates transcription factors, such as MYC2, which then activate the expression of a suite of defense-related genes, including monoterpene synthases.[2][9]

The Salicylic Acid (SA) Pathway: A Defense Against Biotrophic Pathogens

The SA pathway is primarily activated in response to biotrophic and hemibiotrophic pathogens.[5] Pathogen recognition leads to a significant increase in SA levels.[10] SA accumulation triggers a cascade of downstream signaling events, often involving the key regulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1).[10] While the SA pathway is sometimes antagonistic to the JA pathway, there is evidence of crosstalk where SA can influence monoterpene production.[10][11] For instance, some monoterpenes can induce the expression of pathogenesis-related (PR) proteins, which are markers of the SA response.[11]

References

- 1. jipb.net [jipb.net]

- 2. mdpi.com [mdpi.com]

- 3. jast.modares.ac.ir [jast.modares.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. Impact of plant monoterpenes on insect pest management and insect-associated microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic crosstalk between hydroxylated monoterpenes and salicylic acid in tomato defense response against bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.aston.ac.uk [publications.aston.ac.uk]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic crosstalk between hydroxylated monoterpenes and salicylic acid in tomato defense response against bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Monoterpene Derivatives: A Technical Guide to Their Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Monoterpene derivatives, a class of natural products found in essential oils, have emerged as promising candidates due to their broad-spectrum antimicrobial activity. This technical guide provides an in-depth overview of the antimicrobial properties of various monoterpene derivatives, their mechanisms of action, and detailed experimental protocols for their evaluation.

Introduction to Monoterpenes and Their Antimicrobial Potential

Monoterpenes are a class of terpenes that consist of two isoprene units. They and their derivatives are major constituents of essential oils and are known for a variety of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] Their lipophilic nature allows them to easily interact with and disrupt microbial cell membranes, a key mechanism of their antimicrobial action.[2][3] This guide will focus on the antimicrobial properties of prominent monoterpene derivatives and their potential in combating pathogenic microorganisms.

Quantitative Antimicrobial Activity of Monoterpene Derivatives

The antimicrobial efficacy of monoterpene derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Below are tables summarizing the reported MIC values for several common monoterpene derivatives against a range of pathogenic bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of Phenolic Monoterpenes (μg/mL)

| Microorganism | Carvacrol | Thymol | Eugenol |

| Staphylococcus aureus | 146 - 292 | 125 - 400 | 500 - 1,000 |

| Methicillin-resistantS. aureus (MRSA) | 146 | 200 | - |

| Escherichia coli | 130 - 260 | - | - |

| Pseudomonas aeruginosa | 228.20 (mM) | 800 | - |

| Klebsiella pneumoniae(Carbapenem-resistant) | 130 - 260 | - | - |

| Candida albicans | 97.5 - 195 | 195 - 390 | - |

| Candida glabrata | 97.5 - 195 | 195 - 390 | - |

| Candida tropicalis | 97.5 - 195 | 195 - 390 | - |

| Candida krusei | 97.5 - 195 | 195 - 390 | - |

Data compiled from various sources.[1][4]

Table 2: Minimum Inhibitory Concentration (MIC) of Other Monoterpene Derivatives (μg/mL)

| Microorganism | Cinnamaldehyde | Linalool | Linalyl Acetate | Geraniol | Limonene | α-Pinene | 1,8-Cineole |

| Staphylococcus aureus | 10 - 50 | - | 28,200 - 112,600 | 10 - 50 | 10 - 50 | - | 28,800 - 57,600 |

| Enterococcus spp. | 10 - 50 | - | - | 10 - 50 | 10 - 50 | - | - |

| Pseudomonas spp. | 10 - 50 | - | - | 10 - 50 | 10 - 50 | - | - |

| Mycobacterium tuberculosis | - | - | - | - | 64 | 16-32 | - |

Data compiled from various sources.[1][5][6]

Mechanisms of Antimicrobial Action

Monoterpene derivatives exert their antimicrobial effects through multiple mechanisms, often targeting the fundamental structures and processes of microbial cells.

Disruption of Cell Membrane Integrity

The primary mechanism of action for many monoterpenes is the disruption of the microbial cell membrane.[2] Their lipophilic nature allows them to partition into the lipid bilayer, leading to increased membrane fluidity and permeability.[2][7] This disruption results in the leakage of essential intracellular components, such as ions and ATP, and ultimately leads to cell death.[2]

Caption: Mechanism of membrane disruption by monoterpene derivatives.

Inhibition of Efflux Pumps

Bacterial efflux pumps are membrane proteins that actively extrude antimicrobial agents from the cell, contributing significantly to multidrug resistance.[8] Certain monoterpene derivatives can act as efflux pump inhibitors (EPIs), thereby restoring the efficacy of conventional antibiotics.[8][9] For instance, α-pinene has been shown to inhibit the TetK efflux pump in Staphylococcus aureus.[10][11][12]

Caption: Inhibition of bacterial efflux pumps by monoterpene derivatives.

Interference with Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in a population-density-dependent manner, often regulating virulence and biofilm formation.[13][14] Some monoterpenes can interfere with QS signaling, thereby attenuating bacterial pathogenicity.[13][15][16] For example, components of lemon oil, such as limonene, have been shown to inhibit QS in Pseudomonas aeruginosa.[13][15]

Caption: Interference with bacterial quorum sensing by monoterpenes.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the antimicrobial properties of monoterpene derivatives.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Monoterpene derivative stock solution (dissolved in a suitable solvent like DMSO)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours old), pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of Monoterpene:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the monoterpene stock solution (at twice the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared inoculum to each well (columns 1-11). Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no inoculum).

-

Incubate the plate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the monoterpene derivative in which there is no visible growth.

-

Caption: Workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

Materials:

-

MIC plate from the previous experiment

-

Agar plates (corresponding to the broth used)

-

Sterile pipette tips

-

Incubator

Procedure:

-

From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.

-

Spread the aliquot onto a fresh agar plate.

-

Incubate the agar plates under the same conditions as the MIC plate.

-

After incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration of the monoterpene derivative that results in a ≥99.9% reduction in the initial bacterial inoculum.

Biofilm Inhibition Assay

Materials:

-

96-well polystyrene microtiter plates

-

Bacterial strain

-

Tryptic Soy Broth (TSB) or other suitable medium

-

Monoterpene derivative

-

Crystal Violet solution (0.1%)

-

Ethanol (95%) or acetic acid (33%)

-

Microplate reader

Procedure:

-

Prepare a bacterial suspension as described for the MIC assay.

-

Add 100 µL of the bacterial suspension to each well of a 96-well plate.

-

Add 100 µL of the monoterpene derivative at various concentrations to the wells. Include a growth control without the compound.

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

After incubation, gently wash the wells twice with PBS to remove planktonic cells.

-

Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

-

Wash the wells three times with PBS to remove excess stain.

-

Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control.

Conclusion

Monoterpene derivatives represent a valuable and promising source of new antimicrobial agents. Their multifaceted mechanisms of action, including membrane disruption, efflux pump inhibition, and quorum sensing interference, make them attractive candidates for combating drug-resistant pathogens. The standardized protocols provided in this guide will aid researchers in the systematic evaluation of these compounds and their potential development into novel therapeutics. Further research should focus on in vivo efficacy, safety profiles, and the development of synergistic combinations with existing antibiotics to fully realize the therapeutic potential of monoterpene derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microchemlab.com [microchemlab.com]

- 4. benchchem.com [benchchem.com]

- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. actascientific.com [actascientific.com]

- 7. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]

- 8. Broth microdilution reference methodology | PDF [slideshare.net]

- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. Terpenes Combinations Inhibit Biofilm Formation in Staphyloccocus aureus by Interfering with Initial Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]

- 13. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]

- 14. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. emerypharma.com [emerypharma.com]

- 16. jksus.org [jksus.org]

An In-depth Technical Guide to the Core Differences Between Hopanoids and Sterols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the key distinctions between hopanoids and sterols, two important classes of polycyclic lipids that play crucial roles in membrane structure and function. While often cited as prokaryotic analogues to eukaryotic sterols, hopanoids exhibit significant structural, biosynthetic, and functional differences. This document delves into these core distinctions, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to offer a thorough resource for researchers in lipid biology, microbiology, and drug development.

Introduction

Biological membranes are fundamental structures that define the boundaries of cells and their internal compartments. The fluidity and integrity of these membranes are tightly regulated by a diverse array of lipid molecules. Among the most significant of these are the sterols in eukaryotes and the hopanoids in bacteria. Both are polycyclic triterpenoids derived from squalene, and they share the common function of modulating membrane fluidity and permeability.[1] However, a deeper analysis reveals critical differences in their molecular architecture, biosynthetic pathways, and their specific interactions with other membrane components. Understanding these distinctions is paramount for elucidating the evolution of cellular membranes and for identifying novel targets for antimicrobial drug development.

Structural Differences: A Tale of Four and Five Rings

The most fundamental difference between sterols and hopanoids lies in their core ring structure.

-

Sterols , such as cholesterol, possess a tetracyclic steroid nucleus, composed of three six-membered rings and one five-membered ring.[2] A hydroxyl group at the C-3 position confers a polar head, while a flexible alkyl side chain at C-17 contributes to the hydrophobic tail.[2]

-

Hopanoids , in contrast, are pentacyclic molecules, containing four six-membered rings and one five-membered ring.[1] They often possess a polyhydroxylated side chain at C-22, which can be further modified with various polar head groups.[2]

These structural distinctions have profound implications for how these molecules insert into the lipid bilayer and interact with neighboring phospholipids.

Biosynthesis: An Oxygen-Dependent Divide

The biosynthetic pathways of sterols and hopanoids diverge at a critical, oxygen-dependent step.

-

Sterol biosynthesis is an aerobic process. The initial precursor, squalene, is first epoxidized to oxidosqualene by the enzyme squalene monooxygenase, a reaction that requires molecular oxygen.[1] Oxidosqualene is then cyclized by oxidosqualene cyclase to form the initial sterol precursor, lanosterol.[1]

-

Hopanoid biosynthesis , conversely, is an anaerobic process. Squalene is directly cyclized by the enzyme squalene-hopene cyclase (SHC) to form the hopene skeleton, without the requirement of an oxygen-dependent epoxidation step.[1] This key difference suggests that hopanoids likely evolved before the Great Oxidation Event and may have served as the original membrane-ordering agents in early life.

Diagram of Biosynthetic Pathways

Caption: Divergent biosynthetic pathways of hopanoids and sterols from squalene.

Functional Divergence in Membrane Biophysics

While both hopanoids and sterols increase membrane order and decrease permeability, they achieve this through distinct interactions with other lipids and have quantitatively different effects.

Membrane Ordering and Fluidity

Hopanoids and sterols both induce a liquid-ordered (Lo) phase in membranes, which is characterized by a high degree of acyl chain order while maintaining lateral mobility. However, the extent of this ordering effect can differ.

-

Sterols interact favorably with saturated lipids, such as sphingolipids, to form highly ordered domains.[3]

-

Hopanoids , such as diplopterol, also induce a liquid-ordered phase, particularly through interactions with lipid A in the outer membranes of Gram-negative bacteria.[3] However, molecular dynamics simulations suggest that the condensing and ordering effect of bacteriohopanetetrol is weaker than that of cholesterol.[4]

Table 1: Quantitative Comparison of Membrane Ordering Effects

| Parameter | Hopanoid (Bacteriohopanetetrol) | Sterol (Cholesterol) | Reference |

| Area per Lipid (Ų) | 61.3 ± 0.2 | 58.9 ± 0.2 | [4] |

| Acyl Chain Order Parameter (SCD) | Lower | Higher | [4] |

| Laurdan Generalized Polarization (GP) | ~0.4 (in kdo-lipid A) | ~0.4 (in kdo-lipid A) | [3][5] |

Bilayer Thickness and Permeability

The insertion of these rigid molecules into the membrane affects its physical dimensions and barrier properties.

-

Sterols , like cholesterol, are known to increase the thickness of fluid-phase lipid bilayers.[6] This thickening contributes to a decrease in membrane permeability to water and small solutes.

-

Hopanoids also decrease membrane permeability.[2] However, the effect on bilayer thickness can vary depending on the specific hopanoid structure. For instance, diploptene tends to localize in the midplane of the bilayer, which is thought to decrease permeability, while bacteriohopanetetrol adopts a more upright, cholesterol-like orientation.[4]

Table 2: Effects on Membrane Physical Properties

| Property | Hopanoid (Diplopterol) | Sterol (Cholesterol) | Reference |

| Membrane Permeability | Decreased | Decreased | [2] |

| Bilayer Thickness | Variable effect | Increased | [4][6] |

Interactions with Proteins: A Gap in Knowledge

A significant area of divergence between sterols and hopanoids is in their known interactions with proteins.

-

Sterols are well-established as crucial modulators of membrane protein function. Specific sterol-binding motifs, such as the Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) and its inverted form (CARC), have been identified in numerous proteins.[7] Cholesterol is also a key component of the Hedgehog signaling pathway, where it is covalently attached to the Hedgehog protein, a modification essential for its signaling activity.[7][8][9]

-

Hopanoid-protein interactions are much less understood. While it is hypothesized that hopanoids may modulate the function of membrane-associated protein complexes, direct evidence and the identification of specific hopanoid-binding motifs in proteins are still largely lacking.[2] Some studies suggest an indirect role, where hopanoids influence protein function by altering the physical properties of the membrane.[10]

Diagram of the Hedgehog Signaling Pathway

Caption: Cholesterol's integral role in the Hedgehog signaling pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biophysical properties of membranes containing hopanoids and sterols.

Preparation of Giant Unilamellar Vesicles (GUVs)

GUVs are a valuable tool for studying membrane phase behavior and protein-lipid interactions at a scale visible by light microscopy.

Workflow for GUV Formation by Electroformation

Caption: Workflow for preparing GUVs using the electroformation technique.

Measurement of Membrane Order using Laurdan GP Spectroscopy

Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment, which correlates with membrane lipid packing.

Protocol for Laurdan GP Measurement

-

Probe Incorporation: Incubate GUVs or liposomes with Laurdan dye.

-

Spectra Acquisition: Acquire fluorescence emission spectra at two wavelengths (e.g., 440 nm and 490 nm) using a spectrofluorometer.

-

GP Calculation: Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.[11] Higher GP values indicate a more ordered, less hydrated membrane environment.[11]

Analysis of Lipid-Protein Interactions using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for quantifying the binding kinetics and affinity of proteins to lipid membranes in real-time.

Experimental Workflow for SPR-based Lipid-Protein Interaction Analysis

Caption: A typical workflow for analyzing lipid-protein interactions using SPR.

Implications for Drug Development

The distinct biosynthetic pathways and functional roles of hopanoids present unique opportunities for the development of novel antimicrobial agents. The enzymes of the hopanoid biosynthetic pathway, being absent in eukaryotes, represent attractive targets for selective antibacterial drugs. For instance, inhibitors of squalene-hopene cyclase could disrupt membrane integrity and function in hopanoid-producing bacteria without affecting host sterol metabolism. Furthermore, understanding the specific interactions of hopanoids with other membrane components could inform the design of molecules that selectively disrupt bacterial membranes.

Conclusion

While hopanoids and sterols share a common ancestor in squalene and a general function in membrane modulation, they are far from being interchangeable. Their distinct ring structures, oxygen-independent versus -dependent biosynthesis, and nuanced effects on membrane biophysics underscore a significant evolutionary divergence. The well-characterized role of sterols in protein interactions and signaling stands in stark contrast to the nascent understanding of hopanoid-protein interactions, highlighting a critical area for future research. A thorough appreciation of these core differences is essential for advancing our knowledge of membrane biology and for the rational design of new therapeutic strategies targeting bacterial pathogens.

References

- 1. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional convergence of hopanoids and sterols in membrane ordering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Lipid bilayer thickness determines cholesterol's location in model membranes. | Semantic Scholar [semanticscholar.org]

- 7. Frontiers | Cholesterol and Hedgehog Signaling: Mutual Regulation and Beyond [frontiersin.org]

- 8. Hedgehog signaling and its molecular perspective with cholesterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cholesterol and Hedgehog Signaling: Mutual Regulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of cholesterol on nanoparticle translocation across a lipid bilayer - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00330F [pubs.rsc.org]

- 11. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Diversity of Monoterpene Structures in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoterpenes are a class of terpenes consisting of two isoprene units, giving them the molecular formula C₁₀H₁₆.[1] These volatile organic compounds are widely distributed throughout the plant kingdom and are the primary constituents of many essential oils, contributing to their characteristic aromas and flavors.[2][3] Beyond their sensory properties, monoterpenes exhibit a remarkable diversity of chemical structures and biological activities, making them a focal point for research in pharmacology, agriculture, and cosmetics.[1][2] This guide provides a comprehensive technical overview of the structural diversity of monoterpenes found in nature, their biosynthetic origins, the signaling pathways that regulate their production, and the experimental methodologies used for their isolation and characterization.

Classification of Monoterpenes

The structural diversity of monoterpenes arises from various cyclization and rearrangement reactions of the universal C10 precursor, geranyl diphosphate (GPP).[1][4] Monoterpenes are broadly classified into three main groups based on their carbon skeleton: acyclic, monocyclic, and bicyclic. A fourth category, irregular monoterpenes, deviates from the typical head-to-tail linkage of isoprene units.[4]

Acyclic Monoterpenes

Acyclic monoterpenes possess a linear carbon skeleton. Key examples include myrcene, linalool, and geraniol, which are important components of essential oils from plants like hops, lavender, and roses, respectively.[5][6]

Monocyclic Monoterpenes

These monoterpenes contain a single six-membered ring. Limonene, a major component of citrus fruit oils, and menthol, the main constituent of peppermint oil, are well-known examples of this class.[1]

Bicyclic Monoterpenes

Bicyclic monoterpenes have a more complex structure containing two fused or bridged rings. This class includes compounds like α-pinene and β-pinene, which are major components of pine resin, and camphor, found in the wood of the camphor tree.[5][7]

Irregular Monoterpenes

Irregular monoterpenes are formed through non-head-to-tail condensations of isoprene precursors. Notable examples include lavandulol from lavender and chrysanthemic acid, a component of pyrethrin insecticides found in chrysanthemums.[8][9]

Table 1: Representative Monoterpenes and Their Natural Sources

| Classification | Monoterpene | Natural Source(s) |

| Acyclic | Myrcene | Hops (Humulus lupulus), Lemongrass (Cymbopogon citratus)[6] |

| Linalool | Lavender (Lavandula angustifolia), Coriander (Coriandrum sativum)[6] | |

| Geraniol | Rose (Rosa damascena), Geranium (Pelargonium graveolens)[5] | |

| Citronellol | Citronella grass (Cymbopogon nardus), Rose (Rosa damascena)[10] | |

| Monocyclic | Limonene | Citrus fruits (e.g., Lemon, Orange)[1] |

| Menthol | Peppermint (Mentha × piperita)[1] | |

| Carvone | Spearmint (Mentha spicata), Caraway (Carum carvi) | |

| Thymol | Thyme (Thymus vulgaris)[5] | |

| Bicyclic | α-Pinene | Pine trees (Pinus spp.), Rosemary (Rosmarinus officinalis)[5][7] |

| β-Pinene | Pine trees (Pinus spp.), Cumin (Cuminum cyminum)[5] | |

| Camphor | Camphor tree (Cinnamomum camphora)[5] | |

| Sabinene | Norway spruce (Picea abies), Holm oak (Quercus ilex)[7] | |

| Irregular | Lavandulol | Lavender (Lavandula spp.)[11] |

| Chrysanthemic acid | Pyrethrum daisy (Tanacetum cinerariifolium)[9] |

Biosynthesis of Monoterpenes

The biosynthesis of all terpenes, including monoterpenes, begins with the formation of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[12] Plants utilize two distinct pathways to produce these precursors: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[12]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rockymountainoils.com [rockymountainoils.com]

- 3. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. emerypharma.com [emerypharma.com]

- 11. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wiley.com [wiley.com]

The Geochemical Significance of Hopanoids: A Technical Guide to Bacterial Biomarkers

An in-depth exploration for researchers, scientists, and drug development professionals on the pivotal role of hopanoids in geochemical analysis and their broader implications.

Hopanoids, a class of pentacyclic triterpenoids, are among the most abundant natural products on Earth, with an estimated total mass of 10^12 tons in sediments.[1] Their remarkable stability allows them to be preserved in the geological record for billions of years, making them invaluable molecular fossils, or "biomarkers."[1][2] This technical guide delves into the core geochemical significance of hopanoids, providing a comprehensive overview of their structure, biosynthesis, and application as indicators of past biological activity and environmental conditions.

Structure and Function: Nature's Cholesterol Analogs

Hopanoids are structurally analogous to eukaryotic sterols, such as cholesterol, and are believed to serve similar functions in bacterial membranes.[1][2][3] They are characterized by a rigid, pentacyclic hydrocarbon skeleton, which can be elaborated with various side chains.[1][2] This structure allows hopanoids to intercalate into lipid bilayers, where they are thought to increase membrane rigidity, decrease permeability, and enhance tolerance to environmental stressors like extreme pH and temperature.[1][4][5]

The basic C30 hopanoid skeleton can be extended at the C22 position with a polyfunctional side chain, typically derived from ribose, to form bacteriohopanepolyols (BHPs).[1][2] The diversity of these side chains, along with methylations at the C2 and C3 positions, provides a rich source of information about the originating bacteria and their metabolic processes.[1][2][6][7]

The Hopanoid Biosynthesis Pathway: An Oxygen-Independent Route

A key feature of hopanoid biosynthesis is that it does not require molecular oxygen.[1][3] This is in stark contrast to sterol synthesis, which has an oxygen-dependent step. The biosynthesis begins with the cyclization of squalene, a C30 isoprenoid, by the enzyme squalene-hopene cyclase (SHC).[1][2][8] This anoxic pathway suggests that hopanoids may have evolved as a sterol surrogate before the Earth's atmosphere became oxygenated.[1]

The initial C30 hopanoid products, such as diploptene and diplopterol, can then be further modified.[1][2] For instance, the radical SAM protein HpnH adds an adenosine group to form a C35 hopanoid, which can be subsequently altered by other enzymes in the hpn operon.[1] Methylation at the C2 and C3 positions is carried out by the methyltransferases HpnP and HpnR, respectively.[1]

Diagram of the major steps in the hopanoid biosynthesis pathway.

Hopanoids as Geochemical Biomarkers

The robust nature of the hopanoid carbon skeleton allows it to persist in sediments and crude oils over geological timescales, where they are transformed into more stable forms known as hopanes.[1][2][6] The analysis of these "geohopanoids" provides a wealth of information for petroleum exploration and paleoenvironmental reconstruction.

Petroleum Source Rock Evaluation

Hopanoids are crucial biomarkers for correlating oils with their source rocks and for assessing the characteristics of those source rocks.[6][9][10] The distribution and abundance of different hopane isomers can indicate the type of organic matter input (e.g., bacterial vs. algal), the depositional environment (e.g., marine vs. lacustrine), and the thermal maturity of the source rock.[6][9][10]

| Hopanoid Parameter | Geochemical Significance | Reference |

| C30 Hopane | Predominantly derived from bacteria; high concentrations in non-marine source rocks. | [9] |

| C31-C35 Homohopanes | Indicate bacterial input, with specific side chain derivatives linked to cyanobacteria and methanotrophs. | [6][10] |

| Gammacerane Index | High values suggest water column stratification in the depositional environment. | [6] |

| 2-Methylhopane Index | Often associated with cyanobacteria and can indicate past oxygenic photosynthesis. | [11] |

| Ts/Tm Ratio (C27 18α-trisnorneohopane / C27 17α-trisnorhopane) | An indicator of thermal maturity. | [12] |

| Rearranged Hopanes | Their presence can indicate clay-rich, acidic depositional environments. | [12] |

Paleoclimatology and Paleoecology

Hopanoid biomarkers also offer insights into ancient ecosystems and climates. The presence of specific hopanoids can signal the existence of particular bacterial communities. For example, the discovery of 2-methylhopanes in ancient rocks has been controversially used to argue for the presence of cyanobacteria and oxygenic photosynthesis long before the Great Oxidation Event.[11] Furthermore, the carbon isotopic composition of hopanes can reveal the carbon source utilized by the original bacteria, providing clues about the paleoenvironment.[13]

Experimental Protocols for Hopanoid Analysis

The extraction and analysis of hopanoids from geological samples or bacterial cultures require a series of meticulous steps to ensure accurate identification and quantification.

Extraction of Hopanoids

A common method for extracting lipids, including hopanoids, from cell material or sediments is a modified Bligh-Dyer extraction.[14][15]

Protocol:

-

Lyophilized cells or dried sediment are suspended in a mixture of chloroform and methanol (typically 2:1 v/v).

-

The mixture is agitated for a set period (e.g., 30 minutes) to ensure complete lipid extraction.

-

Chloroform and water are added to induce phase separation.

-

The mixture is centrifuged to pellet the solid material.

-

The lower organic (chloroform) phase, containing the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen or in a rotary evaporator to yield the total lipid extract.

Derivatization and Analysis

Due to the presence of polar functional groups, many hopanoids are not volatile enough for direct analysis by gas chromatography (GC). Therefore, derivatization is often necessary.

Acetylation: Hydroxyl groups on the hopanoid side chains are commonly acetylated to increase their volatility.[14][16]

-

The dried lipid extract is dissolved in a mixture of pyridine and acetic anhydride (1:1 v/v).

-

The reaction is carried out at an elevated temperature (e.g., 60-70°C) for 30 minutes to an hour.[16][17]

-

The derivatized sample is then ready for GC analysis.

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for identifying and quantifying hopanoids. The characteristic mass fragment at m/z 191 is diagnostic for the hopane skeleton.[9][18] High-temperature GC columns are often required for the analysis of larger, polyfunctionalized hopanoids.[17][18]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of intact, highly polar bacteriohopanepolyols without the need for derivatization or degradation.[14][16]

A generalized workflow for the extraction and analysis of hopanoids.

Logical Relationships in Hopanoid Geochemistry

The interpretation of hopanoid data relies on understanding the relationships between their biological sources, diagenetic alterations, and the resulting geochemical signatures.

The relationship between biological hopanoids and their geochemical interpretation.

Conclusion and Future Directions

Hopanoids are indispensable tools in geochemistry, providing a direct link to the microbial world of the past. Their structural diversity and remarkable preservation potential will continue to fuel discoveries in petroleum geology, astrobiology, and our understanding of the co-evolution of life and Earth. Future research will likely focus on refining the specificity of hopanoid biomarkers through the integration of genomics and advanced analytical techniques, further unlocking the secrets held within these molecular fossils. The continued development of quantitative methods will also be crucial for more robust comparisons of hopanoid data across different studies and laboratories.[16][19]

References

- 1. Hopanoids - Wikipedia [en.wikipedia.org]

- 2. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Hopanoids Play a Role in Membrane Integrity and pH Homeostasis in Rhodopseudomonas palustris TIE-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Origin and Geochemical Implications of Hopanoids in Saline Lacustrine Crude Oils from Huanghekou East Sag and Laizhouwan Northeastern Sag, Bohai Bay Basin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pheno- and Genotyping of Hopanoid Production in Acidobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hopanoid Biosynthesis and Function in Bacteria | Semantic Scholar [semanticscholar.org]

- 9. Hopane Reference Standards for use as Petrochemical Biomarkers in Oil Field Remediation and Spill Analysis [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Hopanoid Biomarkers | Alex Sessions [web.gps.caltech.edu]

- 12. Distribution and Geochemical Significance of Rearranged Hopanes in Jurassic Source Rocks and Related Oils in the Center of the Sichuan Basin, China - PMC [pmc.ncbi.nlm.nih.gov]

- 13. episodes.org [episodes.org]

- 14. mdpi.com [mdpi.com]

- 15. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories [authors.library.caltech.edu]

Introduction to the biological activities of monoterpenes

An In-depth Technical Guide to the Biological Activities of Monoterpenes

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Monoterpenes, a major class of secondary metabolites found in plant essential oils, represent a structurally diverse group of C10 isoprenoid compounds. Their inherent biological activities have positioned them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the core biological activities of monoterpenes, including their antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. For each activity, this document details the underlying mechanisms of action, presents quantitative data in structured tables, outlines detailed experimental protocols for key assays, and visualizes complex pathways and workflows using Graphviz diagrams. The information compiled herein serves as a critical resource for researchers seeking to explore the therapeutic potential of this versatile class of natural products.

Introduction to Monoterpenes

Monoterpenes are naturally occurring organic compounds consisting of two isoprene units, giving them the molecular formula C10H16.[1] They are primary constituents of essential oils derived from aromatic plants and are responsible for the characteristic fragrances of many herbs, spices, and fruits.[1][2] Structurally, they can be classified as acyclic (e.g., geraniol), monocyclic (e.g., limonene, thymol), or bicyclic (e.g., α-pinene, camphor).[2] The functionalization of these basic hydrocarbon skeletons through oxidation or rearrangement leads to a vast array of derivatives known as monoterpenoids, which include alcohols, aldehydes, ketones, and esters. This structural diversity underpins their wide range of pharmacological properties, making them a fertile ground for the discovery of new therapeutic agents.[2][3][4]

Antimicrobial Activity

Many monoterpenes exhibit significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria and fungi.[5] Their lipophilic nature is a key determinant of their antimicrobial action, allowing them to preferentially partition into and disrupt the lipid bilayers of microbial cell membranes.[5] This disruption leads to increased membrane permeability, leakage of vital intracellular components, and inhibition of membrane-embedded proteins involved in critical processes like respiration and ion transport.[5]

Mechanism of Action: Bacterial Membrane Disruption

The primary antimicrobial mechanism of many monoterpenes involves the perturbation of the bacterial plasma membrane's lipid fraction.[5][6] This interaction increases membrane fluidity and permeability, leading to a loss of cellular integrity and ultimately, cell death. Phenolic monoterpenes like thymol and carvacrol are particularly effective due to the role of their hydroxyl group in disrupting membrane potential and inhibiting ATP synthesis.[6]

Caption: Mechanism of monoterpene-induced bacterial membrane disruption.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of monoterpenes is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[7]

| Monoterpene | Microorganism | MIC (μg/mL) | Reference |

| Thymol | Staphylococcus aureus | 150 | [5] |

| Escherichia coli | 300 | [5] | |

| (+)Menthol | Staphylococcus aureus | 300 | [5] |

| Escherichia coli | 150 | [5] | |

| Linalyl acetate | Staphylococcus aureus | >1000 | [5] |

| Escherichia coli | >1000 | [5] | |

| (R)-(+)-Citronellal | Escherichia coli | 512 | [8] |

| (S)-(-)-Citronellal | Escherichia coli | 256 | [8] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[7][9][10]

1. Preparation of Reagents and Materials:

- Test Monoterpene: Prepare a stock solution in a suitable solvent (e.g., DMSO).

- Bacterial Strain: Use a fresh overnight culture of the test microorganism.

- Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is commonly used.[10]

- 96-well Microtiter Plate.

- Spectrophotometer or microplate reader.

2. Inoculum Preparation:

- Adjust the turbidity of the bacterial suspension in sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

- Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution:

- Add 100 μL of sterile MHB to all wells of a 96-well plate.

- Add 100 μL of the monoterpene stock solution to the first well, creating an initial 1:2 dilution.

- Perform a two-fold serial dilution by transferring 100 μL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient.[9] Discard 100 μL from the last well.

4. Inoculation and Incubation:

- Add the prepared bacterial inoculum to each well.

- Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

- Incubate the plate at 35-37°C for 16-20 hours.[10]

5. Determination of MIC:

- After incubation, visually inspect the wells for turbidity.

- The MIC is the lowest concentration of the monoterpene at which there is no visible growth (i.e., the first clear well).[11]

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

P1 [label="Prepare Monoterpene\nStock Solution", fillcolor="#FFFFFF", fontcolor="#202124"];

P2 [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)", fillcolor="#FFFFFF", fontcolor="#202124"];

P3 [label="Perform 2-Fold Serial Dilution\nof Monoterpene in 96-Well Plate", fillcolor="#FBBC05", fontcolor="#202124"];

P4 [label="Inoculate Wells with\nBacterial Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"];

P5 [label="Incubate Plate\n(37°C, 16-20h)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

P6 [label="Visually Assess for\nBacterial Growth (Turbidity)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

End [label="Determine MIC:\nLowest Concentration\nwith No Visible Growth", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> P1 -> P3;

Start -> P2 -> P4;

P3 -> P4 -> P5 -> P6 -> End;

}

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Anticancer Activity